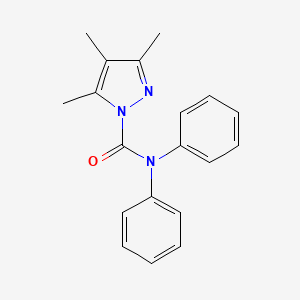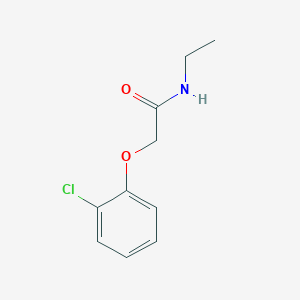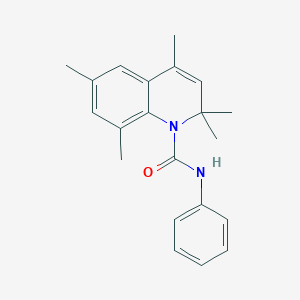![molecular formula C17H16ClN3O3 B5767697 4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5767697.png)
4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide, commonly known as ACBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACBC belongs to the family of benzamide derivatives, which are known for their pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Aplicaciones Científicas De Investigación
ACBC has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. Additionally, ACBC has been shown to possess antitumor activity in vitro and in vivo. These findings suggest that ACBC may have potential as a therapeutic agent in the treatment of epilepsy, inflammation, pain, and cancer.
Mecanismo De Acción
The exact mechanism of action of ACBC is not fully understood. However, it has been suggested that ACBC may exert its pharmacological effects through the modulation of ion channels and receptors in the central nervous system. ACBC has been reported to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and analgesic effects. Additionally, ACBC has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
ACBC has been shown to exhibit several biochemical and physiological effects. In animal studies, ACBC has been reported to increase the levels of GABA and decrease the levels of glutamate in the brain. Additionally, ACBC has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activity of COX-2. These effects suggest that ACBC may have potential as a therapeutic agent in the treatment of epilepsy, inflammation, and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACBC has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for the production of large quantities for research purposes. Additionally, ACBC has been shown to exhibit potent pharmacological effects in animal models, which makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action of ACBC is not fully understood, which may hinder the development of ACBC as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on ACBC. One direction is to investigate the potential therapeutic applications of ACBC in other diseases, such as anxiety, depression, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of ACBC and its pharmacokinetic properties. Furthermore, the development of analogs of ACBC may lead to the discovery of more potent and selective compounds with therapeutic potential.
Métodos De Síntesis
The synthesis of ACBC involves the reaction of 4-amino-N-(4-chlorophenyl)benzamide with acetic anhydride, followed by the reaction of the resulting product with 2-chloroacetamide. The final product is obtained after purification using column chromatography. This synthesis method has been reported in the literature and has been used by several researchers to obtain ACBC for their studies.
Propiedades
IUPAC Name |
4-acetamido-N-(4-acetamido-2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-10(22)19-13-5-3-12(4-6-13)17(24)21-16-8-7-14(9-15(16)18)20-11(2)23/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWAVRZABWBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5230755 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)


![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
![3-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5767677.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5767681.png)

![2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5767704.png)
